molecular formula C14H16ClNO B1628432 2-(2-Methylphenoxy)benzylamine hydrochloride CAS No. 870061-76-0

2-(2-Methylphenoxy)benzylamine hydrochloride

Cat. No. B1628432
M. Wt: 249.73 g/mol
InChI Key: FUBVBRYUAPSSFV-UHFFFAOYSA-N
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Description

“2-(2-Methylphenoxy)benzylamine hydrochloride” is a chemical compound with the molecular formula C14H16ClNO . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-(2-Methylphenoxy)benzylamine hydrochloride” consists of 14 carbon atoms, 16 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom . The average mass is 249.736 Da and the monoisotopic mass is 249.092041 Da .

Scientific Research Applications

Mercury Sensing in Water

A study detailed the development of a red-emitting sensor based on the seminaphthofluorescein chromophore for the selective detection of mercuric ions in aqueous solutions. This sensor demonstrated specificity for Hg(II) over other metal ions and could be recycled, indicating potential for environmental monitoring of mercury pollution (Nolan & Lippard, 2007).

Metal Coordination and Activation

Research on 2-(arylazo)phenols and their interactions with rhodium revealed the formation of complexes where the ligands coordinate as C,N,O-donors, leading to orthometallation. This study sheds light on the mechanisms of metal-ligand interactions and has implications for the design of coordination compounds and catalysts (Baksi et al., 2007).

Dual Metal Ion Detection

A benzene-1,2-diamine derivative was designed as a chemosensor for Ni2+ and Cu2+ ions, showcasing sensitivity and selectivity in a dual-channel mode. This demonstrates the compound's utility in detecting and differentiating metal ions in solutions, important for environmental and industrial applications (Pawar et al., 2015).

Development of Novel Fluorescence Probes

A study introduced novel fluorescence probes for detecting highly reactive oxygen species (hROS) and distinguishing specific species. These probes, based on xanthen-3-on derivatives, offer tools for biological and chemical studies involving reactive oxygen species (Setsukinai et al., 2003).

Safety And Hazards

Safety data indicates that “2-(2-Methylphenoxy)benzylamine hydrochloride” may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to use this compound in a well-ventilated area and avoid contact with incompatible materials .

Future Directions

The future directions of “2-(2-Methylphenoxy)benzylamine hydrochloride” are not clearly defined in the literature I found. As it is used for research purposes , it may have potential applications in various scientific fields.

properties

IUPAC Name

[2-(2-methylphenoxy)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c1-11-6-2-4-8-13(11)16-14-9-5-3-7-12(14)10-15;/h2-9H,10,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBVBRYUAPSSFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=CC=C2CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590024
Record name 1-[2-(2-Methylphenoxy)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylphenoxy)benzylamine hydrochloride

CAS RN

870061-76-0
Record name 1-[2-(2-Methylphenoxy)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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